N-Methyl-N-(3-methylenecyclobutyl)amine

Description

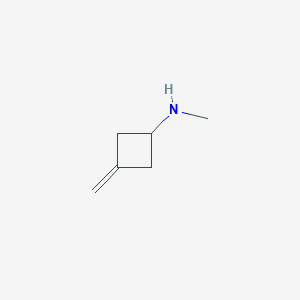

N-Methyl-N-(3-methylenecyclobutyl)amine is an organic compound with the molecular formula C6H11N It is a secondary amine where the nitrogen atom is bonded to a methyl group and a 3-methylenecyclobutyl group

Properties

CAS No. |

1235440-59-1 |

|---|---|

Molecular Formula |

C6H11N |

Molecular Weight |

97.16 g/mol |

IUPAC Name |

N-methyl-3-methylidenecyclobutan-1-amine |

InChI |

InChI=1S/C6H11N/c1-5-3-6(4-5)7-2/h6-7H,1,3-4H2,2H3 |

InChI Key |

IAVNOPUJGMLCDB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CC(=C)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-methylenecyclobutyl)amine typically involves the reductive amination of 3-methylenecyclobutanone with methylamine. The reaction is carried out under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction proceeds as follows:

- 3-Methylenecyclobutanone is reacted with methylamine in the presence of a reducing agent.

- The mixture is subjected to hydrogenation, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-methylenecyclobutyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines with different substituents.

Substitution: The compound can undergo nucleophilic substitution reactions where the methylene group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-Methyl-N-(3-methylcyclobutyl)amine.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-(3-methylenecyclobutyl)amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-methylenecyclobutyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The methylene group in the cyclobutyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

N-Methyl-N-(3-phenylpropyl)amine: Similar structure but with a phenyl group instead of a methylenecyclobutyl group.

N-Methyl-N-butylamine: Similar secondary amine structure but with a butyl group instead of a methylenecyclobutyl group.

Uniqueness

N-Methyl-N-(3-methylenecyclobutyl)amine is unique due to its methylenecyclobutyl group, which imparts distinct chemical and physical properties

Biological Activity

N-Methyl-N-(3-methylenecyclobutyl)amine is a compound that has garnered interest for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an amine compound. Its structure can be described as follows:

- Chemical Formula : C₇H₁₃N

- Molecular Weight : 113.19 g/mol

The presence of the methylene cyclobutyl group in its structure suggests potential interactions with biological systems, particularly in neuropharmacology and inflammation modulation.

Antimicrobial Activity

Research indicates that N-methylated amines can exhibit antimicrobial properties. A study involving various N-methylated compounds demonstrated their effectiveness against a range of bacterial strains, suggesting that structural modifications can enhance bioactivity. The specific mechanisms often involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Preliminary studies have shown that this compound may have anti-inflammatory properties. In vitro assays using RAW 264.7 macrophage cells indicated that this compound could inhibit nitric oxide (NO) production, which is a marker of inflammation. The IC50 values observed were comparable to those of established anti-inflammatory agents, indicating significant potential for therapeutic applications.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15.2 | NO inhibition |

| Curcumin | 14.7 | NO inhibition |

| L-NAME | 27.1 | NO inhibition |

The anti-inflammatory activity of this compound appears to be mediated through the inhibition of the NLRP3 inflammasome pathway. This pathway is crucial in the regulation of inflammatory responses. The compound may act by covalently modifying proteins involved in this pathway, thus reducing the assembly and activation of NLRP3.

Case Studies and Research Findings

- In Vitro Studies : A series of experiments conducted on RAW 264.7 macrophages demonstrated that this compound significantly reduced NO production in a dose-dependent manner, supporting its potential as an anti-inflammatory agent.

- Comparative Analysis : When compared to other known compounds, this compound showed comparable efficacy to curcumin, a widely recognized anti-inflammatory agent, indicating its potential for further development.

- Toxicology Assessments : Toxicological evaluations revealed that while the compound exhibited some cytotoxic effects at high concentrations, these were significantly lower than those observed with other amines, suggesting a favorable safety profile for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.